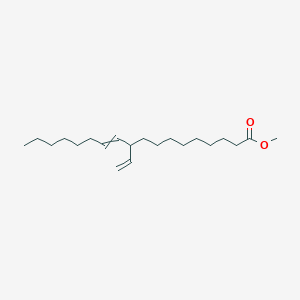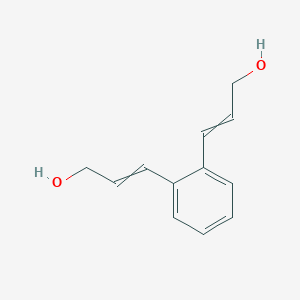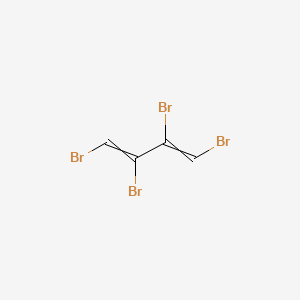
1,3-Butadiene, 1,2,3,4-tetrabromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butadiene, 1,2,3,4-tetrabromo- is an organic compound with the molecular formula C4H2Br4 It is a derivative of 1,3-butadiene, where all four hydrogen atoms are replaced by bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1,2,3,4-tetrabromo- can be synthesized through the bromination of 1,3-butadiene. The reaction involves the addition of bromine (Br2) to 1,3-butadiene, resulting in the formation of the tetrabromo derivative. The reaction is typically carried out under controlled conditions to ensure complete bromination and to avoid the formation of side products.
Industrial Production Methods
Industrial production of 1,3-Butadiene, 1,2,3,4-tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 1,3-butadiene in a controlled environment, often with the aid of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
1,3-Butadiene, 1,2,3,4-tetrabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with other reagents, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Catalysts: Catalysts such as palladium or platinum are often used to facilitate addition reactions.
Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of 1,3-Butadiene, 1,2,3,4-tetrabromo-.
科学的研究の応用
1,3-Butadiene, 1,2,3,4-tetrabromo- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Butadiene, 1,2,3,4-tetrabromo- involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic addition reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of multiple bromine atoms, which can stabilize reaction intermediates and facilitate the formation of specific products.
類似化合物との比較
1,3-Butadiene, 1,2,3,4-tetrabromo- can be compared with other similar compounds, such as:
1,3-Butadiene: The parent compound, which lacks the bromine atoms and has different chemical properties.
1,2-Dibromo-1,3-butadiene: A derivative with only two bromine atoms, which exhibits different reactivity and applications.
1,4-Dibromo-2-butene: Another brominated derivative with distinct chemical behavior.
特性
CAS番号 |
118686-39-8 |
|---|---|
分子式 |
C4H2Br4 |
分子量 |
369.67 g/mol |
IUPAC名 |
1,2,3,4-tetrabromobuta-1,3-diene |
InChI |
InChI=1S/C4H2Br4/c5-1-3(7)4(8)2-6/h1-2H |
InChIキー |
JKJUVPAAXKZUNJ-UHFFFAOYSA-N |
正規SMILES |
C(=C(C(=CBr)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
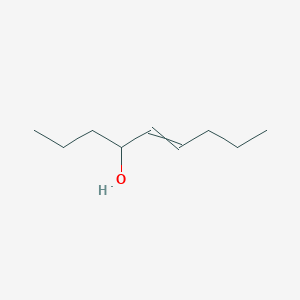
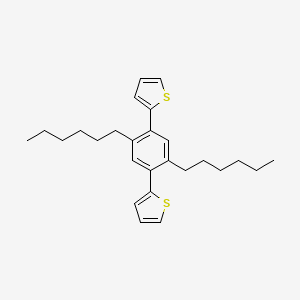
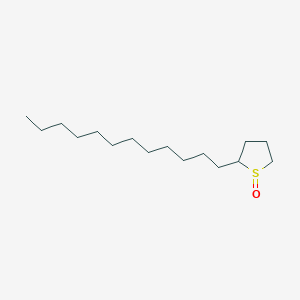
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)

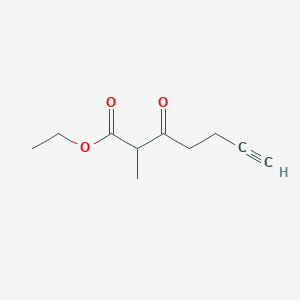
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
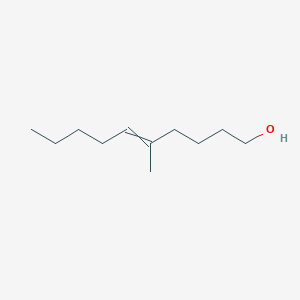

![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
